Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate is an organic compound with the molecular formula C11H17N3O4 It is a morpholine derivative containing an oxadiazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with a suitable oxadiazole precursor. One common method is the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through the oxadiazole ring and morpholine moiety. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate include:
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
This compound is unique due to the combination of the oxadiazole ring and morpholine moiety, which imparts distinct chemical and biological properties. The oxadiazole ring provides a versatile scaffold for chemical modifications, while the morpholine ring enhances the compound’s solubility and bioavailability. This combination makes it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(15)14-4-5-16-6-8(14)9-13-12-7-17-9/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCOTAUCLIZINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136732 | |
Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-27-4 | |
Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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